molecular formula C19H20ClFN4O3S B2700013 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251692-90-6

2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2700013
CAS No.: 1251692-90-6
M. Wt: 438.9
InChI Key: JLJXYRFRHUVEJE-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyridine core, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O3S/c1-13-7-9-23(10-8-13)29(27,28)14-5-6-18-22-25(19(26)24(18)11-14)12-15-16(20)3-2-4-17(15)21/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJXYRFRHUVEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting with the preparation of the triazolopyridine core. This is followed by the introduction of the chlorofluorobenzyl group and the sulfonyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorofluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes.

Medicine

The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 2-(2-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
  • 2-(2-chloro-6-methylbenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

The uniqueness of 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one lies in its specific combination of functional groups. The presence of both chlorofluorobenzyl and sulfonyl groups imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds.

Biological Activity

The compound 2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one , also referred to as compound A , exhibits significant biological activity that is of interest in various therapeutic contexts. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

Compound A features a complex structure characterized by a triazolo-pyridine core with specific substituents that contribute to its biological activity. The presence of a 2-chloro-6-fluorophenyl group and a 4-methylpiperidin-1-yl sulfonyl moiety enhances its pharmacological profile.

Table 1: Structural Characteristics of Compound A

PropertyDescription
Molecular FormulaC15H17ClF N5O2S
Molecular Weight357.84 g/mol
CAS NumberNot available
IUPAC Name2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Anticancer Activity

Recent studies have indicated that compound A exhibits anticancer properties . In a screening of drug libraries on multicellular spheroids, it was identified as a potential anticancer agent, demonstrating cytotoxic effects against various cancer cell lines . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

GlyT1 Inhibition

Another significant area of research involves the inhibition of the glycine transporter 1 (GlyT1). Inhibitors of GlyT1 have been explored for their potential in treating psychiatric disorders such as schizophrenia. Compound A has shown promise as a GlyT1 inhibitor, which may translate into therapeutic benefits in managing symptoms associated with these conditions .

Neuroprotective Effects

Further investigations suggest that compound A may possess neuroprotective effects . It has been observed to enhance neuronal survival under stress conditions in vitro, potentially through modulation of neuroinflammatory pathways.

The precise mechanism by which compound A exerts its biological effects is still being elucidated. However, preliminary data suggest that it may interact with specific receptors or transporters in the central nervous system (CNS), leading to altered signaling pathways that promote cell survival and inhibit tumor growth.

Table 2: Summary of Mechanisms

MechanismEffect
GlyT1 InhibitionPotential antipsychotic effects
Induction of ApoptosisCytotoxicity in cancer cells
NeuroprotectionEnhanced neuronal survival

Case Studies and Research Findings

Several case studies highlight the efficacy of compound A in various experimental setups:

  • Anticancer Screening : In a comprehensive study involving multiple cancer cell lines, compound A demonstrated significant cytotoxicity with IC50 values indicating effective concentration ranges for therapeutic use .
  • Neuroprotective Studies : In vitro experiments have shown that compound A can protect neurons from oxidative stress-induced death, suggesting its potential utility in neurodegenerative diseases.
  • GlyT1 Occupancy Studies : PET imaging studies in animal models have provided insights into the occupancy rates of GlyT1 by compound A, correlating with its therapeutic potential in treating schizophrenia .

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